4-(4-Bromophenyl)-2-methylmorpholine
Description
4-(4-Bromophenyl)-2-methylmorpholine (CAS: 109461-30-5) is a substituted morpholine derivative with the molecular formula C₁₈H₂₀BrNO·HCl (hydrochloride salt form) and a molecular weight of 382.72 g/mol . Its structure features a morpholine ring substituted with a 4-bromophenyl group at position 4 and a methyl group at position 2, along with a benzyl group at position 4 in the hydrochloride salt form. This compound is synthesized via alkylation or nucleophilic substitution reactions, often involving brominated intermediates like 2-bromo-1-(4-bromophenyl)ethanone or Grignard reagents, followed by purification using techniques such as flash column chromatography .
Characterization typically employs FTIR (e.g., C=C stretching at ~1688 cm⁻¹), NMR (¹H and ¹³C), and HRMS to confirm structural integrity .
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-methylmorpholine |
InChI |
InChI=1S/C11H14BrNO/c1-9-8-13(6-7-14-9)11-4-2-10(12)3-5-11/h2-5,9H,6-8H2,1H3 |
InChI Key |
AFEDCJZCQDEKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCO1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Morpholine Family
The table below compares 4-(4-Bromophenyl)-2-methylmorpholine with structurally related morpholine derivatives:
Key Observations :
- Substituent Effects : The bromophenyl group in the target compound enhances electrophilicity and aromatic interactions , distinguishing it from methoxy or sulfonyl derivatives, which prioritize electronic effects (e.g., sulfonyl groups increase polarity) .
- Physical Properties : The hydrochloride salt form of the target compound likely improves solubility in polar solvents compared to neutral sulfonyl derivatives .
Bromophenyl-Containing Heterocycles
Compounds with bromophenyl moieties in non-morpholine scaffolds exhibit distinct properties:
Key Observations :
- Thermal Stability: Pyridazinone and imidazolo-thiadiazole derivatives exhibit higher melting points (190–240°C) due to extended conjugation and hydrogen bonding, unlike morpholine derivatives .
- Bioactivity : Triazole and oxazole derivatives show promise in medicinal chemistry, suggesting that the target morpholine compound could be optimized for similar applications .
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